3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Catalog No.
S5414560
CAS No.
M.F
C21H28O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chrome...

Product Name

3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

IUPAC Name

3,4-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-3-5-13-23-18-12-11-16-15-9-7-8-10-17(15)21(22)25-19(16)20(18)24-14-6-4-2/h11-12H,3-10,13-14H2,1-2H3

InChI Key

JMMJCEPBCCJWPV-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCCC

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCCC

The exact mass of the compound 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is 344.19875937 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound characterized by its complex structure and potential biological activities. It belongs to the family of benzo[c]chromen-6-one derivatives, which are known for their diverse pharmacological properties. The molecular formula for this compound is C₂₁H₂₈O₄, and it features two butoxy groups at the 3 and 4 positions of the chromene ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.

The chemical reactivity of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be attributed to its functional groups. The butoxy substituents can undergo various reactions including:

  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the benzo[c]chromene core.
  • Oxidation: The tetrahydro structure may be oxidized to form ketones or aldehydes under appropriate conditions.

Research indicates that derivatives of benzo[c]chromen-6-one, including 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, exhibit significant biological activities. These compounds have been studied for their potential as:

  • Phosphodiesterase inhibitors: They show promise in modulating intracellular signaling pathways by inhibiting specific phosphodiesterase enzymes .
  • Cholinesterase inhibitors: Some derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting cholinesterase activity .
  • Antioxidants: The presence of phenolic structures often correlates with antioxidant properties.

The synthesis of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting from simpler chromene derivatives and employing condensation with butanol or butyl halides in the presence of a base.
  • Cyclization: Utilizing cyclization techniques to form the benzo[c]chromene core from appropriate precursors.
  • Functional Group Modification: Post-synthesis modifications to introduce butoxy groups through alkylation or etherification reactions.

3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing drugs targeting neurodegenerative diseases and other conditions influenced by phosphodiesterase and cholinesterase activities.
  • Research: Used as a chemical probe in studies investigating cellular signaling pathways and enzyme inhibition.

Interaction studies involving 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigations into its inhibitory effects on phosphodiesterases and cholinesterases provide insights into its therapeutic potential .
  • Cellular Interactions: Studies examining how this compound interacts with cell membranes and intracellular targets are crucial for understanding its bioavailability and efficacy.

Several compounds share structural similarities with 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC₁₃H₁₂O₃Exhibits cholinesterase inhibition; lacks alkoxy substituents.
1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC₁₅H₁₆O₄Contains methoxy groups; shows anti-inflammatory properties.
3-(Pentyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC₁₈H₂₂O₄Similar structure with longer alkyl chain; evaluated for neuroprotective effects.

Each of these compounds exhibits unique biological activities and properties that differentiate them from 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one while maintaining structural similarities that may influence their pharmacological profiles.

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

344.19875937 g/mol

Monoisotopic Mass

344.19875937 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

Explore Compound Types